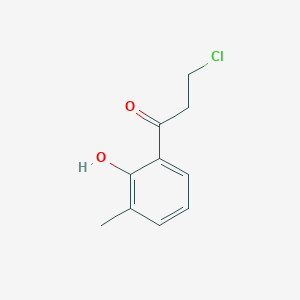![molecular formula C26H21N5O2S2 B289976 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B289976.png)
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as PTAC, is a new chemical compound that has recently gained attention in the scientific research community. It is a thiazole-based compound that has shown promising results in various laboratory experiments.
Mechanism of Action
The mechanism of action of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and division. 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It has also been shown to inhibit the activity of various protein kinases, which play a role in cell signaling pathways. The exact mechanism of action of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is still under investigation.
Biochemical and Physiological Effects
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. Additionally, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to increase the production of nitric oxide, which has vasodilatory and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. It has also been found to have low toxicity and is well tolerated by cells in vitro and in vivo. However, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also has some limitations. It is relatively new and has not been extensively studied in humans, so its safety and efficacy in humans is not yet known. Additionally, it is relatively expensive compared to other chemical compounds used in lab experiments.
Future Directions
There are several future directions for the study of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as an immunotherapy agent. 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have a positive effect on the immune system, so it may be a potential candidate for immunotherapy. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in humans.
Synthesis Methods
The synthesis of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis method is relatively simple and yields high purity 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Scientific Research Applications
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have a positive effect on the immune system, making it a potential candidate for immunotherapy.
properties
Molecular Formula |
C26H21N5O2S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N5O2S2/c32-24(28-25-27-22(17-34-25)19-10-4-1-5-11-19)18-35-26-30-29-23(16-33-21-14-8-3-9-15-21)31(26)20-12-6-2-7-13-20/h1-15,17H,16,18H2,(H,27,28,32) |
InChI Key |
DZGNOKCDSRGMSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)






![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B289917.png)
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289918.png)